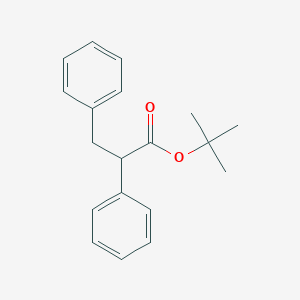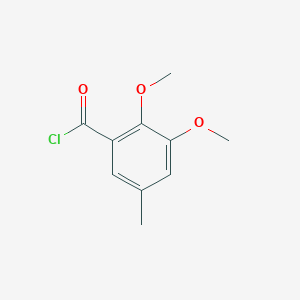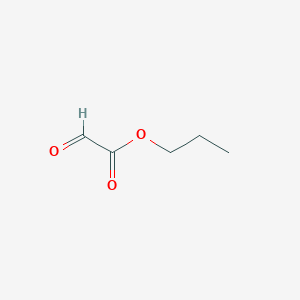
Propyl 2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 2-oxoacetate can be synthesized through the esterification of pyruvic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the removal of any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-oxoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propyl 2-oxopropanoate.
Reduction: It can be reduced to form propyl lactate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Propyl 2-oxopropanoate.
Reduction: Propyl lactate.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of propyl 2-oxoacetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of key intermediates. Its ester functional group allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxoacetate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl 2-oxoacetate: Contains a methyl group instead of a propyl group.
Butyl 2-oxoacetate: Contains a butyl group instead of a propyl group.
Uniqueness
Propyl 2-oxoacetate is unique due to its specific ester group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
925-61-1 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
propyl 2-oxoacetate |
InChI |
InChI=1S/C5H8O3/c1-2-3-8-5(7)4-6/h4H,2-3H2,1H3 |
Clave InChI |
BWQSEDZTBKYDHS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


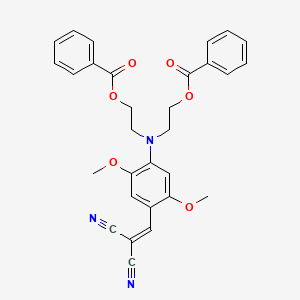
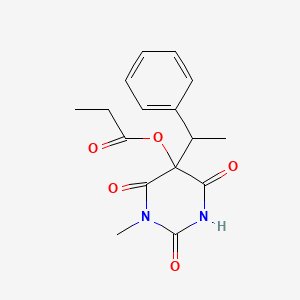
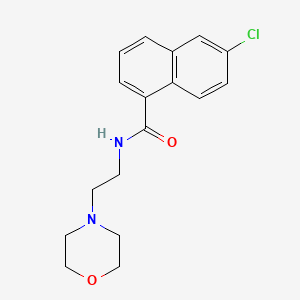
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
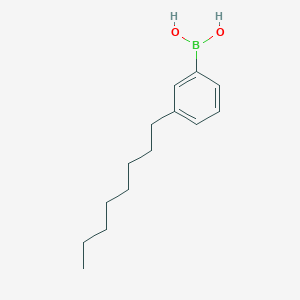

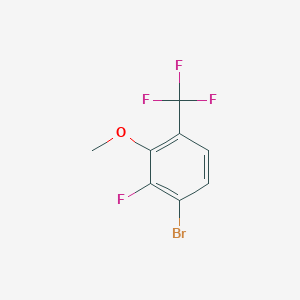
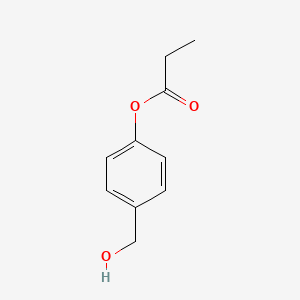
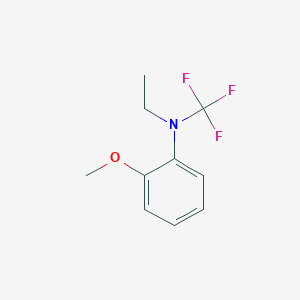

![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
